chemical properties of 6-(butylamino)-N-(2,6-dimethylphenyl)hexanamide
chemical properties of 6-(butylamino)-N-(2,6-dimethylphenyl)hexanamide
An In-depth Technical Guide to the Chemical Properties of 6-(butylamino)-N-(2,6-dimethylphenyl)hexanamide
Abstract
This technical guide provides a comprehensive analysis of the (CAS No. 1330172-81-0). As a known impurity and structural isomer of the widely used local anesthetic Bupivacaine, a thorough understanding of this compound is critical for drug development professionals, analytical scientists, and researchers involved in the quality control and characterization of Bupivacaine and related active pharmaceutical ingredients (APIs).[1][2][3] This document synthesizes available data and theoretical knowledge to detail the compound's physicochemical properties, spectroscopic profile, potential synthetic pathways, and analytical methodologies, providing field-proven insights into its behavior and characterization.
Introduction and Strategic Context
6-(butylamino)-N-(2,6-dimethylphenyl)hexanamide is an amino-amide compound that shares core structural motifs with the pipecholyl xylidine class of local anesthetics, such as Bupivacaine and Lidocaine.[4] Its primary significance in the pharmaceutical industry is its classification as "Bupivacaine Related Compound A," a process-related impurity that may arise during synthesis or degradation.[2] For drug development professionals, characterizing such impurities is not merely an academic exercise; it is a regulatory necessity to ensure the safety and efficacy of the final drug product.
The key structural difference from Bupivacaine is the replacement of Bupivacaine's N-butyl piperidine ring with a linear 6-(butylamino)hexanamide chain. This seemingly minor change from a cyclic to a linear alkyl amine structure has significant implications for the molecule's flexibility, basicity (pKa), lipophilicity (logP), and ultimately, its pharmacological and toxicological profile. This guide explains the causality behind these differences and provides the technical foundation required for its identification, quantification, and control.
Chemical Identity and Structure
A precise understanding of a molecule's identity is the foundation of all subsequent chemical analysis.
Key Identifiers
| Property | Value | Source(s) |
| IUPAC Name | 6-(butylamino)-N-(2,6-dimethylphenyl)hexanamide | [5] |
| CAS Number | 1330172-81-0 | [1][2][6] |
| Molecular Formula | C₁₈H₃₀N₂O | [1][6][7] |
| Molecular Weight | 290.44 g/mol | [1][6][7] |
| Synonyms | Bupivacaine Related Compound A, Bupivacaine Impurity | [2][3] |
| Canonical SMILES | CCCCNCCCCCC(=O)Nc1c(C)cccc1C | [5][7] |
| InChI Key | KXUVXFMERBRLDR-UHFFFAOYSA-N | [7] |
Molecular Structure
The structure consists of three key functional domains:
-
Aromatic Head: A 2,6-dimethylphenyl group linked via an amide bond. This region is critical for anesthetic activity in related compounds.
-
Linker Chain: A six-carbon hexanamide chain that provides spacing and flexibility.
-
Amino Terminus: A secondary butylamino group, which is basic and protonated at physiological pH.
Caption: Chemical structure of 6-(butylamino)-N-(2,6-dimethylphenyl)hexanamide.
Physicochemical Properties: A Comparative Analysis
Direct experimental data for this specific impurity is not widely published. Therefore, we present a comparison with the well-characterized parent compound, Bupivacaine, to provide context and expert-driven estimations. The primary structural difference—an acyclic amine in the impurity versus a cyclic tertiary amine within a piperidine ring for Bupivacaine—is the main driver of property variations.
| Property | Bupivacaine (Reference) | 6-(butylamino)-N-(2,6-dimethylphenyl)hexanamide (Estimated) | Rationale for Estimation |
| pKa | 8.1[8] | ~10.5 - 11.0 | The secondary amine in the impurity is significantly more basic than the tertiary amine within the piperidine ring of Bupivacaine, which experiences some steric hindrance. |
| logP (Octanol/Water) | 3.4 - 3.6[9] | ~3.8 - 4.2 | The linear, flexible alkyl chain of the impurity is expected to be more lipophilic than the more compact piperidine ring, likely increasing the partition coefficient. |
| Aqueous Solubility | Low (97.7 mg/L)[9] | Very Low | Increased lipophilicity (higher logP) and a potentially more stable crystal lattice due to intermolecular N-H hydrogen bonding would further decrease aqueous solubility. |
| Melting Point (°C) | 107 - 108 (free base)[9] | > 110 | The presence of a secondary amine allows for intermolecular hydrogen bonding, which is absent in Bupivacaine's tertiary amine. This should lead to a stronger crystal lattice and a higher melting point. |
Expert Insight: The higher estimated pKa is critical. It means that at physiological pH (7.4), the impurity will be almost exclusively in its protonated, charged form. This state generally hinders passage across biological membranes, potentially reducing its systemic toxicity compared to Bupivacaine, which has a higher proportion of un-ionized form at the same pH.[8] However, the increased lipophilicity (logP) may counteract this to some extent.
Predicted Spectroscopic Profile
For unambiguous identification, a combination of spectroscopic techniques is required. The following are predicted key signals for structure confirmation.
-
¹H NMR (in CDCl₃, 400 MHz):
-
δ ~7.1 ppm (s, 3H): Aromatic protons of the dimethylphenyl ring.
-
δ ~2.2 ppm (s, 6H): Methyl protons on the aromatic ring.
-
δ ~3.4 ppm (t, 2H): Methylene protons adjacent to the amide nitrogen (-CH₂ -NH-CO-).
-
δ ~2.7 ppm (t, 2H): Methylene protons adjacent to the butylamino nitrogen (-CH₂ -NH-Butyl).
-
δ ~0.9 ppm (t, 3H): Terminal methyl protons of the butyl group.
-
δ (broad signals): Protons for N-H of the amide and secondary amine.
-
-
¹³C NMR (in CDCl₃, 100 MHz):
-
δ ~173 ppm: Carbonyl carbon of the amide.
-
δ ~135-138 ppm: Quaternary aromatic carbons.
-
δ ~128 ppm: Aromatic CH carbons.
-
δ ~40-50 ppm: Methylene carbons adjacent to nitrogen atoms.
-
δ ~18 ppm: Methyl carbons on the aromatic ring.
-
δ ~14 ppm: Terminal methyl carbon of the butyl group.
-
-
Infrared (IR) Spectroscopy (ATR):
-
~3300 cm⁻¹: N-H stretch (secondary amine and amide).
-
~2950-2850 cm⁻¹: C-H stretches (aliphatic).
-
~1650 cm⁻¹: C=O stretch (Amide I band).
-
~1540 cm⁻¹: N-H bend (Amide II band).
-
-
Mass Spectrometry (MS-ESI+):
-
m/z 291.24 [M+H]⁺: The protonated molecular ion, which will be the base peak under positive electrospray ionization.
-
Key Fragments: Fragmentation would likely occur at the amide bond and alpha to the nitrogen atoms.
-
Synthesis and Chemical Reactivity
Plausible Synthetic Pathway
While proprietary manufacturing details are unavailable, a plausible and robust synthetic route can be designed based on fundamental organic chemistry principles, such as those used for related amide drugs.[10]
Sources
- 1. 6-(ButylaMino)-N-(2,6-diMethylphenyl)hexanaMide | 1330172-81-0 [chemicalbook.com]
- 2. CAS 1330172-81-0 | Sigma-Aldrich [sigmaaldrich.com]
- 3. 6-(ButylaMino)-N-(2,6-diMethylphenyl)hexanaMide Hydrochloride [chemicalbook.com]
- 4. Bupivacaine - Wikipedia [en.wikipedia.org]
- 5. 6-(Butylamino)-N-(2,6-dimethylphenyl)hexanamide [lgcstandards.com]
- 6. 1330172-81-0|6-(Butylamino)-N-(2,6-dimethylphenyl)hexanamide|BLD Pharm [bldpharm.com]
- 7. GSRS [precision.fda.gov]
- 8. primarysaqs.wordpress.com [primarysaqs.wordpress.com]
- 9. Bupivacaine (USAN:INN:BAN) | C18H28N2O | CID 2474 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. CN112939848A - Preparation method of bupivacaine and intermediate (S) -2-piperidinecarboxylic acid thereof - Google Patents [patents.google.com]
